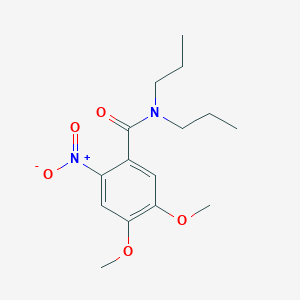
4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dimethoxy-2-nitro-N,N-dipropylbenzamide is an organic compound with the molecular formula C15H22N2O5. It is characterized by the presence of two methoxy groups, a nitro group, and a dipropylbenzamide moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide typically involves the nitration of 4,5-dimethoxybenzamide followed by the introduction of the dipropylamine group. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure selective nitration at the desired position on the benzene ring.
-
Nitration
Reagents: Concentrated sulfuric acid, concentrated nitric acid.
Conditions: Low temperature (0-5°C), controlled addition of nitric acid to avoid over-nitration.
-
Amination
Reagents: Dipropylamine, suitable solvent (e.g., ethanol or methanol).
Conditions: Reflux conditions to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the reproducibility and safety of the process.
化学反応の分析
Types of Reactions
4,5-Dimethoxy-2-nitro-N,N-dipropylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
-
Reduction
Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst, or tin(II) chloride.
Conditions: Room temperature to moderate heating, depending on the reducing agent used.
-
Substitution
Reagents: Nucleophiles such as alkoxides or amines.
Conditions: Elevated temperatures to facilitate the substitution reaction.
-
Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium, depending on the oxidizing agent.
Major Products Formed
Reduction: Formation of 4,5-dimethoxy-2-amino-N,N-dipropylbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of 4,5-dimethoxy-2-nitrobenzaldehyde or 4,5-dimethoxy-2-nitrobenzoic acid.
科学的研究の応用
4,5-Dimethoxy-2-nitro-N,N-dipropylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4,5-Dimethoxy-2-nitrobenzamide: Lacks the dipropylamine group, making it less lipophilic and potentially altering its biological activity.
4,5-Dimethoxy-2-nitro-N,N-dimethylbenzamide: Contains dimethylamine instead of dipropylamine, which may affect its chemical reactivity and biological properties.
4,5-Dimethoxy-2-nitro-N,N-diethylbenzamide: Contains diethylamine instead of dipropylamine, leading to differences in steric and electronic properties.
Uniqueness
4,5-Dimethoxy-2-nitro-N,N-dipropylbenzamide is unique due to the presence of the dipropylamine group, which can influence its lipophilicity, chemical reactivity, and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a versatile intermediate in organic synthesis.
特性
IUPAC Name |
4,5-dimethoxy-2-nitro-N,N-dipropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-5-7-16(8-6-2)15(18)11-9-13(21-3)14(22-4)10-12(11)17(19)20/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAUBPPLGLJHNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














